

(R)-2-amino-3-cyclohexylpropanoic acid CAS number and molecular weight

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Compound of Interest

Compound Name:	(R)-2-amino-3-cyclohexylpropanoic acid
Cat. No.:	B556057

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Technical Guide: (R)-2-amino-3-cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development. Its unique structural features, particularly the cyclohexyl moiety, make it a valuable precursor for synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in the development of N-methyl-D-aspartate (NMDA) receptor ligands and as a component in peptide-based therapeutics.

Core Data Presentation

The fundamental physicochemical properties of **(R)-2-amino-3-cyclohexylpropanoic acid** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	58717-02-5	[1] [2]
Molecular Formula	C ₉ H ₁₇ NO ₂	[1] [2]
Molecular Weight	171.24 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
Classification	Alanine derivative	[1]

Experimental Protocols

A detailed methodology for the synthesis of **(R)-2-amino-3-cyclohexylpropanoic acid** is presented below. The synthesis is a two-step process involving the hydrogenation of a commercially available precursor followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of **(R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride**

This procedure outlines the catalytic hydrogenation of D-phenylalanine methyl ester hydrochloride to yield the methyl ester of the target compound.

Materials:

- D-phenylalanine methyl ester hydrochloride
- 5% Rhodium on Carbon (Rh/C)
- Methanol

Procedure:

- In a suitable hydrogenation vessel, dissolve 12 g of commercially available D-phenylalanine methyl ester hydrochloride in 250 mL of methanol.[\[1\]](#)
- Carefully add 1.2 g of 5% rhodium on carbon catalyst to the solution.[\[1\]](#)

- Pressurize the vessel with hydrogen gas according to standard hydrogenation protocols.
- Allow the reaction to proceed until the uptake of hydrogen ceases, indicating the completion of the reaction.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture to remove the rhodium on carbon catalyst.
- Concentrate the filtrate under reduced pressure to yield **(R)-2-amino-3-cyclohexylpropanoic acid** methyl ester hydrochloride. A yield of 97% has been reported for this step.^[1]

Step 2: Hydrolysis of **(R)-2-amino-3-cyclohexylpropanoic acid** methyl ester hydrochloride to **(R)-2-amino-3-cyclohexylpropanoic acid**

This protocol describes the saponification of the methyl ester to the final free acid.

Materials:

- **(R)-2-amino-3-cyclohexylpropanoic acid** methyl ester hydrochloride
- Lithium hydroxide (LiOH)
- Methanol
- Water
- Hydrochloric acid (HCl) for acidification

Procedure:

- Dissolve the **(R)-2-amino-3-cyclohexylpropanoic acid** methyl ester hydrochloride in a 2:1 mixture of methanol and water.^[1]
- Add 1.5 molar equivalents of lithium hydroxide to the solution.^[1]

- Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion of the reaction, carefully neutralize the mixture with an appropriate concentration of hydrochloric acid to a pH where the free amino acid precipitates.
- Isolate the solid product by filtration.
- Wash the isolated solid with cold water to remove any remaining salts.
- Dry the product under vacuum to obtain **(R)-2-amino-3-cyclohexylpropanoic acid**.

Applications in Drug Development

(R)-2-amino-3-cyclohexylpropanoic acid is a versatile building block with significant potential in the development of novel therapeutics.

NMDA Receptor Ligands

The (R)-enantiomer of 2-amino-3-cyclohexylpropanoic acid is of particular interest in neuroscience research for the development of ligands targeting N-methyl-D-aspartate (NMDA) receptors.^[3] These receptors are crucial for synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. The unique conformation of this amino acid allows for the design of subtype-selective agonists and antagonists for the NMDA receptor.

Antitumor Agents

This amino acid serves as a key precursor in the synthesis of novel antitumor compounds. For instance, it has been utilized in the preparation of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and its ester derivatives, which have demonstrated promising in vitro antitumor activity against various cancer cell lines.^[3]

Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

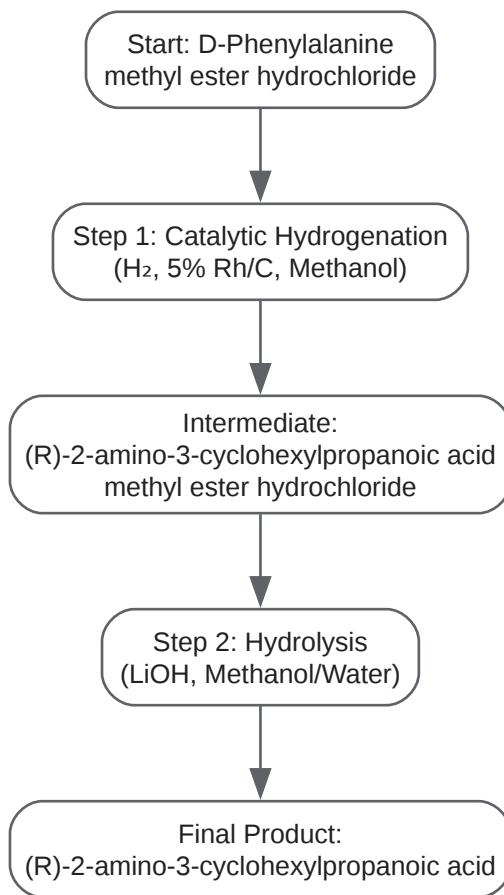
While direct studies on the (R)-enantiomer are limited in this context, derivatives of its stereoisomer, L-cyclohexylalanine, have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-4).^[4] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment

of type 2 diabetes. This suggests that cyclohexylalanine derivatives, in general, are a promising scaffold for the design of DPP-4 inhibitors.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the synthetic workflow for producing **(R)-2-amino-3-cyclohexylpropanoic acid**.

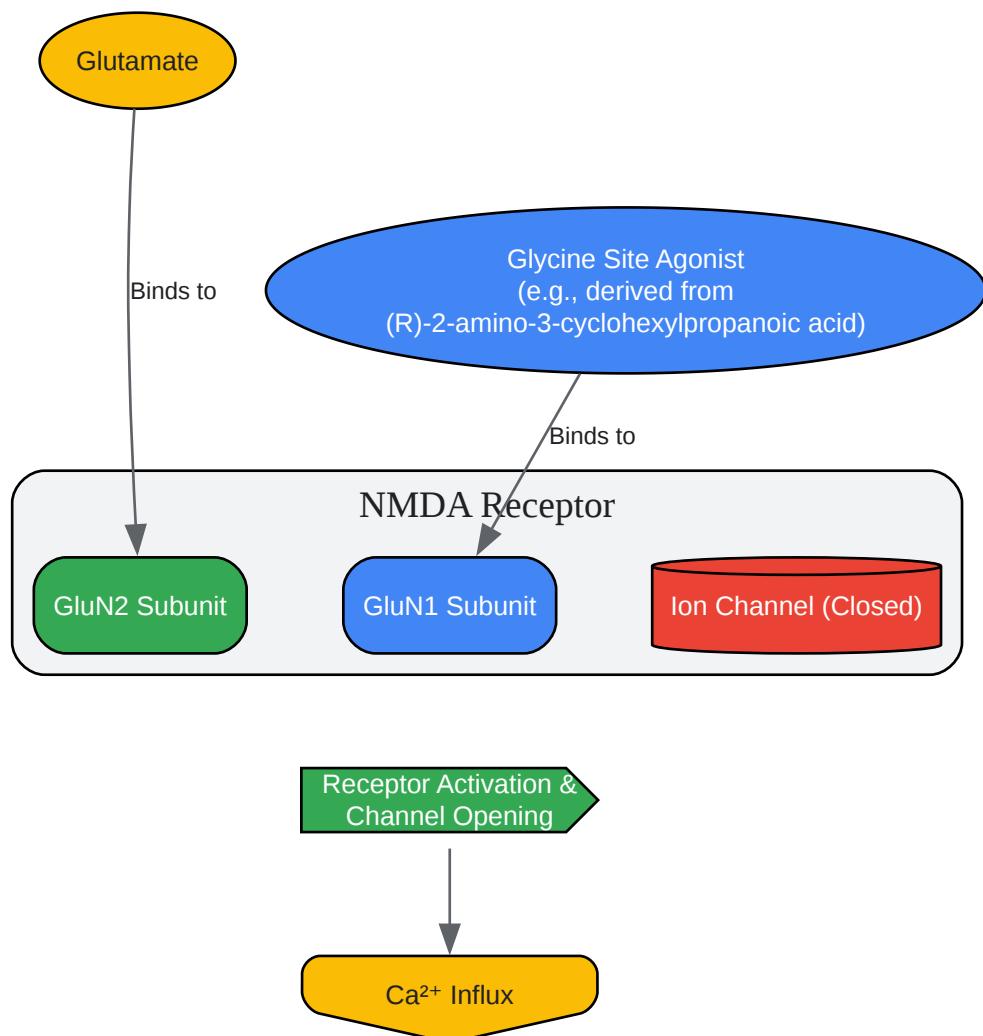


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Synthetic workflow for **(R)-2-amino-3-cyclohexylpropanoic acid**.

Proposed Mechanism of Action at NMDA Receptor

This diagram illustrates the proposed role of a glycine site agonist, for which **(R)-2-amino-3-cyclohexylpropanoic acid** is a precursor, in the activation of the NMDA receptor.

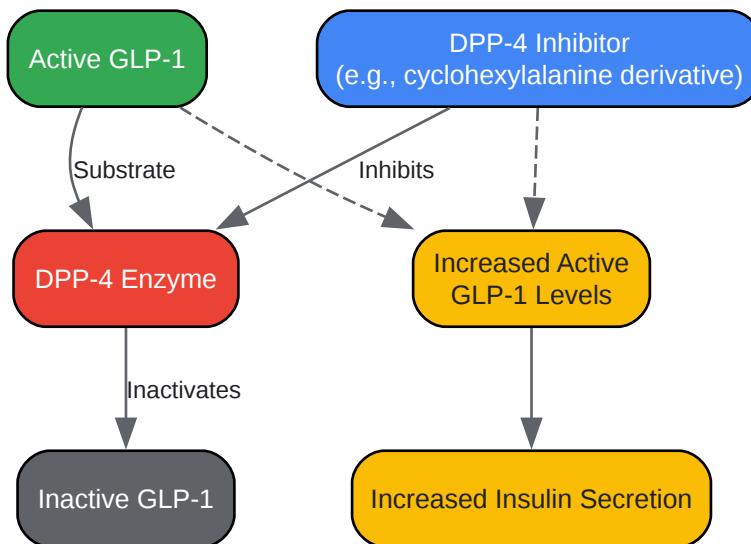


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Proposed activation of the NMDA receptor by a glycine site agonist.

General Mechanism of DPP-4 Inhibition

This diagram outlines the general mechanism by which a DPP-4 inhibitor, a potential application for cyclohexylalanine derivatives, functions.



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General mechanism of dipeptidyl peptidase-IV (DPP-4) inhibition.

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